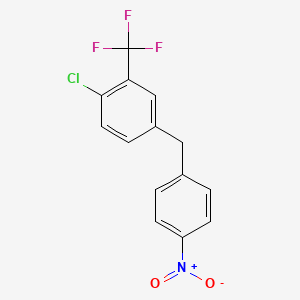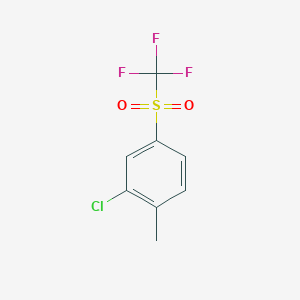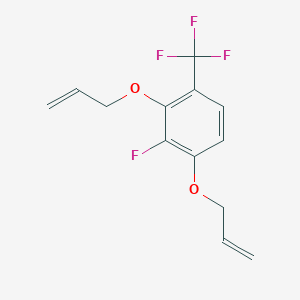
(4-Nitrophenyl)-(4'-chloro-3'-trifluoromethylphenyl)methane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Nitrophenyl)-(4'-chloro-3'-trifluoromethylphenyl)methane, also known as NCP-CTFM, is a type of organofluorine compound with a variety of uses in scientific research. It is an important component in a number of synthetic pathways, and is used in the synthesis of pharmaceuticals, pesticides, and other materials. It is also used in the development of new materials and technologies.
科学的研究の応用
(4-Nitrophenyl)-(4'-chloro-3'-trifluoromethylphenyl)methane is used in a variety of scientific research applications. It is used as a starting material for the synthesis of pharmaceuticals, such as antifungal and antiviral drugs. It is also used in the synthesis of pesticides, herbicides, and other agricultural chemicals. In addition, this compound is used in the development of new materials, such as polymers and nanomaterials.
作用機序
(4-Nitrophenyl)-(4'-chloro-3'-trifluoromethylphenyl)methane acts as an inhibitor of enzymes involved in the synthesis of fatty acids. It is believed that this compound binds to the active site of the enzyme, preventing the enzyme from catalyzing the reaction. This results in the inhibition of fatty acid synthesis, leading to a decrease in the production of fatty acids.
Biochemical and Physiological Effects
This compound has a number of biochemical and physiological effects. It has been shown to inhibit the synthesis of fatty acids, leading to a decrease in the production of fatty acids. Additionally, this compound has been shown to inhibit the activity of enzymes involved in the synthesis of proteins, resulting in a decrease in protein synthesis. In addition, this compound has been shown to have an effect on the metabolism of lipids, leading to a decrease in the production of lipids.
実験室実験の利点と制限
(4-Nitrophenyl)-(4'-chloro-3'-trifluoromethylphenyl)methane has a number of advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize, making it a viable option for lab experiments. Another advantage is that it is relatively stable, making it suitable for long-term storage. However, this compound is toxic, and should be handled with care. Additionally, it is relatively expensive, making it a less cost-effective option for lab experiments.
将来の方向性
There are a number of potential future directions for the use of (4-Nitrophenyl)-(4'-chloro-3'-trifluoromethylphenyl)methane in scientific research. One potential direction is the development of new materials, such as polymers and nanomaterials, using this compound as a starting material. Additionally, this compound could be used to develop new pharmaceuticals, such as antifungal and antiviral drugs. Additionally, this compound could be used to develop new pesticides, herbicides, and other agricultural chemicals. Finally, this compound could be used to develop new technologies, such as sensors and medical devices.
合成法
(4-Nitrophenyl)-(4'-chloro-3'-trifluoromethylphenyl)methane can be synthesized via a two-step process involving the reaction of 4-nitrophenol with 4'-chloro-3'-trifluoromethylphenyl bromide. The first step involves the reaction of 4-nitrophenol with 4'-chloro-3'-trifluoromethylphenyl bromide in the presence of a base, such as sodium hydroxide, to form an intermediate compound. The second step involves the reduction of the intermediate compound with a reducing agent, such as sodium borohydride, to form this compound.
特性
IUPAC Name |
1-chloro-4-[(4-nitrophenyl)methyl]-2-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClF3NO2/c15-13-6-3-10(8-12(13)14(16,17)18)7-9-1-4-11(5-2-9)19(20)21/h1-6,8H,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYMYAHOSUXSDFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2=CC(=C(C=C2)Cl)C(F)(F)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClF3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














![2-[(1,1,2,3,3,3-Hexafluoropropyl)thio]benzaldehyde](/img/structure/B6311082.png)